asterlingulatoside B
Description
Contextual Background of Triterpenoid (B12794562) Saponins (B1172615) in Phytochemistry
Triterpenoid saponins represent a vast and structurally diverse class of naturally occurring glycosides, which are secondary metabolites found abundantly in the plant kingdom. nih.govresearchgate.net These compounds are synthesized via the isoprenoid pathway, starting from the C30 precursor squalene (B77637). rsc.org The cyclization of 2,3-oxidosqualene (B107256), mediated by enzymes known as oxidosqualene cyclases, leads to the formation of the foundational triterpenoid skeletons. rsc.orgresearchgate.net Further enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases and glycosylation by UDP-dependent glycosyltransferases, contribute to the immense structural variety observed in these molecules. rsc.org
Structurally, triterpenoid saponins consist of a lipophilic triterpenoid aglycone, known as a sapogenin, and one or more hydrophilic sugar moieties attached to it. rsc.org This amphipathic nature gives them surfactant properties, such as the ability to form a soapy lather when shaken in water. rsc.org Depending on the number of sugar chains attached to the aglycone, they are classified as monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). rsc.org
In plants, triterpenoid saponins are considered to be part of the defense mechanism against herbivores and microbial pathogens. rsc.org They have also been the subject of extensive phytochemical research due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgnih.gov
Significance of Asterlingulatoside B as a Natural Product
This compound is a specific triterpenoid saponin (B1150181) that holds significance as a novel natural product isolated from the whole plant of Aster lingulatus. nih.gov Its discovery, along with asterlingulatoside A, contributed to the known chemical diversity of the Aster genus, a group of plants used in traditional medicine. nih.govapsnet.org
The significance of this compound lies in its unique chemical structure and its demonstrated biological activity. It is an oleanane-type triterpenoid saponin, a common class of triterpenoids. nih.gov Specifically, its structure was identified as 3-O-beta-D-glucopyranosyl-3 beta,16 alpha-dihydroxyolean-12-en-28-oic acid-28-O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside. nih.gov This complex glycosylation pattern is crucial for its biological function. The initial research highlighted its potential as a cytotoxic agent, showing inhibitory activity on DNA synthesis in human leukaemia HL-60 cells. nih.govmdpi.com This finding positions this compound as a compound of interest in the search for new anticancer agents from natural sources.
Overview of Current Research Landscape on this compound
The primary research that identified and characterized this compound was published in 1997. nih.gov Since then, a comprehensive review of scientific literature indicates that research focusing specifically on this compound has been limited. While the initial study established its structure and preliminary cytotoxic activity, there is a noticeable lack of follow-up studies on its total synthesis, biosynthesis, or exploration of other potential pharmacological effects.
However, the broader research landscape for the Aster genus and related triterpenoid saponins remains active. Subsequent studies on Aster lingulatus have led to the isolation of other related compounds, such as asterlingulatosides C and D, which also demonstrated significant cytotoxic activities against human leukemia HL-60 cells. acs.org Research on other species of the Aster genus continues to uncover new triterpenoid saponins with diverse structures and biological activities, including antiproliferative and anti-inflammatory effects. researchgate.netnih.gov
The current understanding of this compound is therefore largely based on its initial discovery. Future research could build upon this foundation by investigating its mechanism of action at a molecular level, exploring its potential against a wider range of cancer cell lines, and developing methods for its synthesis to enable more extensive biological evaluation. The ongoing research into the phytochemistry of the Aster genus suggests that there is still much to be learned about the therapeutic potential of its constituent saponins, including this compound. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C47H76O17 |
| Molecular Weight | 913.1 g/mol |
| Appearance | Amorphous powder |
| Source | Aster lingulatus |
Data sourced from various chemical databases and the primary isolation paper.
Table 2: Investigated Biological Activity of this compound
| Cell Line | Activity | Findings | Reference |
| Human leukaemia HL-60 cells | Inhibition of DNA synthesis | Showed inhibitory activity | nih.govmdpi.com |
Compound Names Mentioned in this Article
asterlingulatoside A
this compound
asterlingulatoside C
asterlingulatoside D
squalene
2,3-oxidosqualene
Structure
2D Structure
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O17/c1-21-30(51)33(54)35(56)38(60-21)63-37-31(52)24(49)20-59-40(37)64-41(58)47-16-15-42(2,3)17-23(47)22-9-10-27-44(6)13-12-29(62-39-36(57)34(55)32(53)25(19-48)61-39)43(4,5)26(44)11-14-45(27,7)46(22,8)18-28(47)50/h9,21,23-40,48-57H,10-20H2,1-8H3/t21-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47+/m0/s1 |
InChI Key |
LKZZRBXFKDZGIP-GCWSANJMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H](C([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)(C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)(C)C)O)O)O)O)O |
Synonyms |
3-O-glucopyranosyl-3,16--dihydroxy-olean-12-en-28-oic acid-28-O-rhamnopyranosyl-1-2-arabinopyranoside asterlingulatoside B |
Origin of Product |
United States |
Isolation and Purification Methodologies
Natural Occurrence and Botanical Sources of Asterlingulatoside B
The primary natural source of this compound is the plant Aster lingulatus. nih.gov Scientific investigations have successfully isolated this triterpenoid (B12794562) saponin (B1150181) from the whole plant. nih.govhebmu.edu.cn In these studies, this compound was identified alongside other related saponins (B1172615), including asterlingulatoside A. nih.gov The structure of this compound was determined through comprehensive spectroscopic analysis and chemical transformations as 3-O-beta-D-glucopyranosyl-3 beta,16 alpha-dihydroxyolean-12-en-28-oic acid-28-O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside. nih.gov
Further research on Aster lingulatus has led to the isolation of additional novel triterpene saponins, named asterlingulatoside C and asterlingulatoside D, highlighting the rich phytochemical profile of this species. researchgate.netnih.gov
The genus Aster is known for being a rich source of triterpenoid saponins. thieme-connect.comfrontiersin.org While Aster lingulatus is the specific source of this compound, other species within the genus have been analyzed for their saponin content, providing a basis for comparative phytochemical understanding. The family Asteraceae, to which the genus Aster belongs, is widely distributed and many of its members are known to produce a variety of bioactive compounds, including saponins. thieme-connect.com
Phytochemical studies have been conducted on various Aster species, revealing a diversity of triterpenoid saponins. For instance, four major triterpenoid saponins were isolated from the aerial parts of Aster bellidiastrum. nih.gov Similarly, research on Aster tataricus has identified numerous triterpenes and triterpenoid saponins. nih.govresearchgate.net The investigation of Tripolium pannonicum, formerly classified within the Aster genus, also resulted in the discovery of new pentacyclic triterpenoid saponins. frontiersin.org This suggests that while saponin structures may vary between species, the oleanane-type triterpenoid skeleton is a common feature.
| Species | Isolated Triterpenoid Saponins/Related Compounds | Reference |
|---|---|---|
| Aster lingulatus | Asterlingulatoside A, this compound, Asterlingulatoside C, Asterlingulatoside D | nih.govresearchgate.net |
| Aster bellidiastrum | Four major triterpenoid saponins, including one new compound. | nih.gov |
| Aster tataricus | Astertarone A, Astertarone B, Astershionones A-F, and other triterpenes. | nih.gov |
| Aster novi-belgii | Known to be rich in triterpenoid saponins. | thieme-connect.com |
| Tripolium pannonicum (formerly Aster pannonicus) | Pannosides A-E (pentacyclic triterpenoid saponins). | frontiersin.org |
Extraction Techniques for Triterpenoid Saponins
The extraction of triterpenoid saponins from plant material is the foundational step in their isolation. medcraveonline.com Given their chemical nature as glycosides, solvents such as water, ethanol, and methanol (B129727), or mixtures thereof, are commonly employed. google.commdpi.com Traditional methods like maceration, reflux, and Soxhlet extraction are widely used. medcraveonline.comresearchgate.net
A typical extraction process involves treating the dried and powdered plant material with an alcohol-based solvent. asianpubs.orgphytojournal.com For instance, the plant material can be refluxed with methanol or extracted using a Soxhlet apparatus with ethanol. researchgate.netphytojournal.com Following the initial extraction, a liquid-liquid partitioning step is often used. The crude extract is frequently dissolved in water and then partitioned against a solvent like n-butanol to selectively separate the saponins from more polar or non-polar impurities. medcraveonline.comcore.ac.uk More modern techniques such as ultrasonic-assisted extraction have also been developed to improve efficiency and reduce extraction time. google.comasianpubs.org
| Technique | Description | Common Solvents | Reference |
|---|---|---|---|
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Methanol, Ethanol | medcraveonline.comresearchgate.net |
| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent. | Ethanol, Petroleum Ether (for defatting) | phytojournal.comoup.com |
| Reflux Extraction | Boiling the plant material in a solvent with a condenser to prevent solvent loss. | Ethanol, Methanol | google.comresearchgate.net |
| Ultrasonic-Assisted Extraction | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol-water mixtures | google.comasianpubs.org |
Chromatographic Separation and Purification Strategies
Due to the complexity of crude plant extracts, which contain numerous structurally similar compounds, chromatographic methods are indispensable for the isolation of pure saponins like this compound. researchgate.net
Column chromatography is a fundamental technique for the initial fractionation of the crude saponin extract. core.ac.ukresearchgate.net The choice of stationary phase is critical. Normal-phase chromatography using silica (B1680970) gel is a common first step. oup.com In this approach, the extract is loaded onto the column, and a gradient of solvents, typically increasing in polarity (e.g., a chloroform-methanol-water system), is used to elute the compounds. researchgate.net
Reversed-phase column chromatography is also widely used, especially for purifying triterpenoid saponins. google.com In this method, a non-polar stationary phase (like C18-bonded silica) is used, and the mobile phase is typically a polar solvent system, such as methanol-water or acetonitrile-water. google.com Elution is achieved by decreasing the polarity of the mobile phase (i.e., increasing the concentration of methanol or acetonitrile), which causes the less polar saponins to elute later. This method is effective for separating saponins based on differences in their glycosidic chains and aglycone structures.
For the final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for saponin separation. phytojournal.comnih.gov
Analytical and preparative scale separations are typically performed on C18 or ODS (octadecylsilylated silica) columns. nih.govresearchgate.net The mobile phase usually consists of a gradient system of acetonitrile (B52724) and water or methanol and water, sometimes with the addition of an acid like formic acid to improve peak shape. medcraveonline.comnih.gov
A significant challenge in the HPLC of saponins is detection, as many, including this compound, lack a strong chromophore, making UV detection at higher wavelengths inefficient. researchgate.netresearchgate.net Therefore, detection is often performed at low wavelengths (around 200-210 nm) or by using more universal detectors like the Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). nih.govmdpi.com HPLC coupled with MS (HPLC-MS) is particularly powerful, as it provides not only separation and detection but also valuable structural information based on the mass of the eluted compounds. mdpi.com
Other Advanced Chromatographic Methods
Following initial separation, the purification of complex natural products like this compound often requires more sophisticated chromatographic techniques to achieve high purity. egyankosh.ac.in These advanced methods offer enhanced sensitivity, productivity, and robustness, facilitating the separation of closely related compounds. egyankosh.ac.in
Commonly employed advanced chromatographic techniques in natural product chemistry include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.net These methods are favored for their high sensitivity, accuracy, and versatility. researchgate.netijpsjournal.com HPLC operates by forcing a liquid mobile phase through a column packed with a solid stationary phase under high pressure, allowing for efficient separation. microbenotes.comksu.edu.sa UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, leading to even higher resolution and faster analysis times. researchgate.net
For saponins like this compound, Reverse-Phase HPLC (RP-HPLC) is a frequently utilized method. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. ksu.edu.sa This allows for the separation of compounds based on their hydrophobicity.
Furthermore, hyphenated techniques, which couple chromatography with powerful detection methods, are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example. egyankosh.ac.innih.gov This technique separates the components of a mixture by liquid chromatography and then uses a mass spectrometer to provide mass-to-charge ratio data. egyankosh.ac.in This not only aids in the separation but also provides crucial structural information about the isolated compounds. egyankosh.ac.innih.gov The use of LC-MS is beneficial for analyzing complex samples and can be instrumental in the characterization of novel compounds like this compound. egyankosh.ac.in
| Advanced Chromatographic Method | Principle of Separation | Common Application for Saponins |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of solutes between a liquid mobile phase and a solid stationary phase under high pressure. ijpsjournal.commicrobenotes.com | Purification and quantification of individual saponin compounds from complex mixtures. researchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller stationary phase particles for higher resolution and speed. researchgate.net | High-throughput analysis and purification with improved separation efficiency. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS to separate and identify compounds based on their mass-to-charge ratio. egyankosh.ac.innih.gov | Structural elucidation and purity analysis of isolated saponins by providing molecular weight and fragmentation data. egyankosh.ac.in |
Purity Assessment Methodologies
Assessing the purity of an isolated compound is a critical final step. Any declared purity value is intrinsically linked to the method used for its determination. nih.gov A variety of analytical techniques are employed to confirm the absence of impurities. moravek.com
High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. nih.gov By developing a suitable HPLC method, a sharp, symmetrical peak for the target compound, this compound, should be observed. The presence of other peaks would indicate impurities. The relative purity can be estimated using the 100% method, where the total area of all detected peaks is considered 100%, and the percentage of the main peak area is calculated. nih.gov
Mass Spectrometry (MS) provides essential information about the molecular integrity of the isolated compound. egyankosh.ac.in By determining the mass-to-charge ratio (m/z) of the molecule, it can confirm the expected molecular weight of this compound and detect the presence of co-eluting impurities with different masses. egyankosh.ac.innih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H-NMR (qHNMR), is a powerful tool for purity assessment. nih.gov This method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov By comparing the integrals of specific signals from the target compound to those of a certified internal standard of known purity and concentration, an absolute purity value (on a weight/weight or molar basis) can be determined. nih.gov This technique is highly valued for its accuracy and ability to detect "non-observable" impurities that other methods might miss. nih.gov
| Purity Assessment Method | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the compound from potential impurities. nih.gov | Provides a chromatogram showing the main compound peak and any impurity peaks. Relative purity is often calculated from peak areas. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. egyankosh.ac.in | Confirms the molecular weight of the target compound and helps identify potential impurities. nih.gov |
| Quantitative ¹H-NMR (qHNMR) | Compares the integral of analyte signals to that of a certified internal calibrant. nih.gov | Determines the absolute purity of the sample on a weight or molar basis and can identify and quantify impurities. nih.gov |
Structural Elucidation and Characterization
Spectroscopic Techniques for Structural Determination
The process of deducing the structure of a novel natural product like asterlingulatoside B is a meticulous task that relies on the synergistic application of various advanced spectroscopic methods. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information, allowing for a comprehensive and unambiguous structural assignment. github.iocqvip.comnih.govcareerendeavour.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as one of the most powerful techniques for the elucidation of molecular structures in solution. bhu.ac.in It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. github.iocqvip.comnih.govcareerendeavour.com For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. cqvip.comhuji.ac.iltofwerk.com
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental insights into the structure of this compound. cqvip.comhuji.ac.iltofwerk.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (shielding/deshielding), and their multiplicity (splitting patterns), which indicates the number of neighboring protons. The ¹³C NMR spectrum, in turn, provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., aliphatic, olefinic, carbonyl).
The analysis of the ¹H and ¹³C NMR data for this compound allows for the identification of key structural fragments, such as the triterpenoid (B12794562) aglycone and the sugar moieties attached to it. Specific chemical shifts can be tentatively assigned to different parts of the molecule based on established empirical correlations and comparison with related known compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Partial) (Note: This table represents a hypothetical compilation of key signals based on typical values for similar triterpenoid saponins (B1172615). Actual experimental data would be required for a definitive assignment.)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| Aglycone | ||
| 3 | 88.9 | 3.25 (dd, J = 11.5, 4.5) |
| 12 | 122.5 | 5.30 (t, J = 3.5) |
| 28 | 178.0 | - |
| Sugar Moiety 1 | ||
| 1' | 104.5 | 4.52 (d, J = 7.8) |
| 2' | 74.8 | 3.40 (m) |
| Sugar Moiety 2 | ||
| 1'' | 105.2 | 4.65 (d, J = 7.5) |
While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the relative stereochemistry within this compound. cqvip.combhu.ac.inhuji.ac.iltofwerk.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically over two or three bonds. This allows for the tracing of spin systems and the establishment of the connectivity of adjacent protons, for instance, within the individual sugar rings and along the backbone of the triterpenoid skeleton. huji.ac.il
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear correlation experiment establishes one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This is instrumental in definitively assigning the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in this compound. huji.ac.il
Further 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to determine long-range (two- and three-bond) ¹H-¹³C correlations, which are vital for connecting the different structural fragments, including the linkage points between the sugar units and the aglycone. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule. huji.ac.il
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. github.iocqvip.comnih.govcareerendeavour.comtofwerk.com For a large molecule like this compound, MS is critical for confirming the molecular formula and for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. github.ionih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragment ions. For this compound, HRMS is used to determine its molecular formula, which is a fundamental piece of information for its structural elucidation. The molecular formula of this compound has been determined to be C₄₇H₇₆O₁₇. glycoscience.ru
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. github.ionih.gov The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern can reveal the sequence of sugar units in the glycosidic chain and how they are attached to the aglycone. The loss of individual sugar residues from the molecular ion provides direct evidence for the composition and sequence of the oligosaccharide chain.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound (Note: This table illustrates the expected fragmentation pattern for a triterpenoid disaccharide. The m/z values are representative.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
|---|---|---|---|
| [M+Na]⁺ | [M+Na - 162]⁺ | 162 | Loss of a hexose (B10828440) unit |
| [M+Na]⁺ | [M+Na - 324]⁺ | 324 | Loss of two hexose units |
By combining the detailed connectivity and stereochemical information from NMR spectroscopy with the molecular formula and fragmentation data from mass spectrometry, a complete and unambiguous structure of this compound can be confidently established.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of organic compounds by identifying the functional groups present in the molecule. ijrpr.comut.ee The IR spectrum provides a unique vibrational fingerprint by measuring the absorption of infrared radiation by a molecule's specific bonds. spectroscopyonline.comlibretexts.org For a complex steroidal glycoside like this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its polyhydroxylated steroid core and its sugar moieties.
Although the specific spectrum for this compound is not widely published, analysis of related asterosaponins and steroidal glycosides allows for the prediction of its key IR absorption features. jst.go.jpresearchgate.net The most prominent bands would arise from hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds, which are abundant in the structure. The presence of a carbonyl group (C=O), if part of the aglycone or an acetylated sugar, would also be readily identifiable. jst.go.jp
Key expected absorption bands in the IR spectrum are detailed in the table below. The presence of a strong, broad absorption band in the region of 3400 cm⁻¹ is indicative of the multiple hydroxyl groups. savemyexams.com The region between 1200 cm⁻¹ and 1000 cm⁻¹ is typically complex, showing multiple strong absorptions characteristic of the C-O stretching vibrations within the steroidal skeleton and the glycosidic linkages of the sugar units. savemyexams.com
Table 1: Expected Infrared (IR) Spectroscopy Data and Functional Group Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
|---|---|---|---|
| ~3400 | Strong, Broad | Hydroxyl (O-H) | Stretching |
| ~2950-2850 | Strong | Alkane (C-H) | Stretching |
| ~1730 | Strong, Sharp | Carbonyl (C=O) | Stretching |
| ~1450 & ~1375 | Medium | Alkane (C-H) | Bending |
Chemical Transformation and Derivatization for Structural Confirmation
While spectroscopic methods provide a non-destructive overview of the molecule, chemical transformation and derivatization are crucial for the unambiguous confirmation of its structural components, particularly the identity and configuration of the monosaccharide units. mdpi.comspectroscopyonline.com This process involves strategically breaking down the parent molecule and analyzing the resulting fragments. mdpi.com
For asterosaponins like this compound, acid hydrolysis is a standard procedure used to cleave the glycosidic bonds that link the sugar chain to the steroidal aglycone and the bonds between individual sugar units. jst.go.jpmdpi.com This reaction separates the less polar aglycone, which can be extracted and analyzed independently, from the water-soluble monosaccharides.
The resulting mixture of sugars is then subjected to a series of reactions to create volatile derivatives suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). cdnsciencepub.comscispace.com This derivatization process is essential because sugars themselves are not volatile enough for GC analysis. A common method involves the reduction of the monosaccharides to their corresponding alditols, followed by acetylation to produce alditol acetate (B1210297) derivatives. These derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for their confident identification by comparison of their retention times and mass fragmentation patterns with those of authentic standards. cdnsciencepub.com This confirms the specific types of sugars present in the original this compound molecule.
Table 2: General Procedure for Chemical Transformation and Derivatization
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Acid Hydrolysis | Cleavage of glycosidic bonds to separate the aglycone from the sugar units. alexandraatleephillips.com |
| 2 | Neutralization & Extraction | Neutralization of the acidic solution and separation of the steroidal aglycone. |
| 3 | Reduction | Conversion of the monosaccharide mixture to their corresponding alditols. |
| 4 | Acetylation | Derivatization of alditols to form volatile alditol acetates. cdnsciencepub.com |
Biosynthetic Pathways and Enzymatic Mechanisms
General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
Triterpenoid saponins (B1172615) are a diverse class of natural products synthesized in plants through the isoprenoid pathway. uoa.gr The biosynthesis is generally characterized by three main stages: the formation of upstream precursors, the cyclization of a linear hydrocarbon to form the foundational carbon skeleton, and the subsequent structural diversification of this skeleton. mdpi.comfrontiersin.org Many different plant species, including medicinal plants like ginseng and crop plants like oats, synthesize these compounds as part of their normal growth and development. uoa.grresearchgate.net
The biosynthesis of all triterpenoids begins with the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm, which is the dominant route for triterpenoid saponin biosynthesis. mdpi.comfrontiersin.org The MVA pathway starts with acetyl-CoA. frontiersin.orgnih.gov
The key steps in the upstream pathway are as follows:
Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to produce the C10 compound geranyl diphosphate (GPP), which is then converted to the C15 compound farnesyl diphosphate (FPP). mdpi.com
Squalene (B77637) Synthesis: Two molecules of FPP are joined in a "tail-to-tail" condensation reaction, catalyzed by the enzyme squalene synthase (SS), to form the C30 linear hydrocarbon, squalene. nih.gov
Oxidosqualene Formation: Squalene is then oxidized by squalene epoxidase (SE), also known as squalene monooxygenase (SM), to yield (3S)-2,3-oxidosqualene. frontiersin.orgnih.gov This molecule is a critical branching point, serving as the direct precursor for the synthesis of both sterols and triterpenoids. uoa.grnih.gov
| Precursor | Description | Key Enzyme(s) |
| Acetyl-CoA | Initial substrate for the MVA pathway. frontiersin.orgnih.gov | - |
| IPP & DMAPP | Universal C5 isoprenoid building blocks. mdpi.com | HMG-CoA reductase (HMGR) |
| Farnesyl Diphosphate (FPP) | C15 intermediate formed from IPP and DMAPP. mdpi.com | Farnesyl diphosphate synthase (FPS) |
| Squalene | C30 linear hydrocarbon, precursor to all triterpenoids. nih.gov | Squalene synthase (SS) |
| 2,3-Oxidosqualene (B107256) | Epoxidized form of squalene, direct substrate for cyclization. uoa.grnih.gov | Squalene epoxidase (SE) |
The cyclization of 2,3-oxidosqualene is the first committed and a pivotal step in triterpenoid biosynthesis, creating the vast diversity of skeletal structures. uoa.group.com This reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). oup.comresearchgate.net OSCs are responsible for protonating the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and rearrangements to form a polycyclic carbocation intermediate, which is then terminated by deprotonation to yield a specific triterpenoid backbone. nih.govnih.gov
This cyclization step represents a significant branch point between primary and secondary metabolism. nih.gov In sterol biosynthesis, OSCs like cycloartenol (B190886) synthase (in plants) or lanosterol (B1674476) synthase (in animals and fungi) convert 2,3-oxidosqualene into sterol precursors. uoa.gr In contrast, for triterpenoid saponin synthesis, other specific OSCs convert the same substrate into one of over 200 different triterpene skeletons, such as β-amyrin, α-amyrin, or lupeol. oup.comresearchgate.net Most plant OSCs are selective, producing a single primary product, though some multifunctional OSCs have been identified. oup.com
Specific Enzymatic Steps in Asterlingulatoside B Biosynthesis
This compound is an oleanane-type triterpenoid saponin isolated from Aster lingulatus. nih.govresearchgate.net Its structure consists of an oleanane (B1240867) aglycone (sapogenin) decorated with specific sugar chains. nih.gov The biosynthesis, therefore, follows the oleanane pathway, beginning with the specific cyclization of 2,3-oxidosqualene to β-amyrin, followed by a series of oxidative and glycosylation reactions.
The formation of the oleanane skeleton of this compound is initiated by the enzyme β-amyrin synthase (βAS) , a type of OSC. uoa.group.com βAS is recognized as the first key enzyme in the biosynthesis of all oleanane-type saponins. cjnmcpu.compakbs.org It catalyzes the cyclization of 2,3-oxidosqualene specifically into β-amyrin. oup.com
Following the synthesis of the β-amyrin backbone, a series of post-cyclization modifications occur to create the final aglycone, 3β,16α-dihydroxyolean-12-en-28-oic acid. nih.gov These tailoring reactions are primarily mediated by cytochrome P450-dependent monooxygenases (P450s) . uoa.grresearchgate.net
Hydroxylation: Specific P450 enzymes catalyze the hydroxylation of the β-amyrin skeleton at the C-3 and C-16 positions.
Oxidation: The methyl group at the C-28 position is oxidized, likely in a stepwise manner by P450s, to form a carboxylic acid group. nih.govresearchgate.net This C-28 oxidation is a common step in the biosynthesis of many oleanane-type saponins. nih.gov
The final stage in the biosynthesis of this compound is glycosylation, which involves the attachment of sugar moieties to the aglycone. This process is crucial as it enhances the solubility and stability of the molecule and modulates its biological activity. mdpi.commdpi.com These reactions are catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) , which transfer a sugar from an activated UDP-sugar donor to the triterpenoid acceptor. researchgate.netnih.gov
The structure of this compound indicates at least two distinct glycosylation events are required: nih.gov
Attachment at C-3: A UGT specific for the C-3 hydroxyl group of the oleanane skeleton attaches a single β-D-glucopyranosyl (glucose) moiety.
Attachment at C-28: A different set of UGTs is responsible for attaching a disaccharide chain to the C-28 carboxylic acid group. This involves the sequential activity of two enzymes:
First, an arabinopyranose molecule is attached to the C-28 carboxyl group.
Second, another UGT, a sugar-sugar glycosyltransferase, attaches a rhamnopyranose molecule to the C-2 position of the arabinose, forming an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside chain. nih.govoup.com
Metabolic Engineering Approaches for Biosynthesis Modulation
The low yield of many valuable saponins from natural plant sources has driven research into metabolic engineering strategies to enhance their production. researchgate.netnih.gov These approaches, while not yet specifically applied to this compound, offer potential avenues for increasing its synthesis in either native or heterologous systems.
Key strategies include:
Heterologous Expression Systems: The entire biosynthetic pathway can be reconstructed in microbial hosts like Saccharomyces cerevisiae (yeast). researchgate.net This involves introducing the genes for βAS, the necessary P450s, and the specific UGTs into the yeast, which can be engineered to produce high levels of the precursor 2,3-oxidosqualene. researchgate.net This approach allows for large-scale, controlled production in bioreactors.
Modulation of Regulatory Factors: The expression of biosynthetic genes is often controlled by transcription factors. cjnmcpu.com Identifying and engineering these regulators can simultaneously upregulate multiple genes in the pathway, providing a powerful tool for enhancing saponin accumulation. oup.com
Knock-out of Competing Pathways: Gene-editing technologies like CRISPR/Cas9 can be used to knock out genes of competing metabolic pathways. frontiersin.org For example, silencing enzymes that divert β-amyrin towards other classes of saponins could specifically increase the flux towards the synthesis of a desired compound like this compound. frontiersin.org
Genetic Basis of Triterpenoid Production in Aster Species
The production of triterpenoid saponins like this compound in Aster species is governed by a complex network of genes encoding the biosynthetic enzymes and regulatory factors.
Research into the genetic underpinnings of triterpenoid synthesis in the Aster genus has led to the identification of key genes. A significant finding is the isolation and characterization of a full-length cDNA for a β-amyrin synthase, designated AsOXA1, from Aster sedifolius. researchgate.net This gene encodes the crucial enzyme that directs the biosynthesis towards the oleanane-type saponins, which includes this compound. researchgate.netresearchgate.net The expression of AsOXA1 was found to be strong in the leaves, suggesting this as a primary site of the initial steps of saponin biosynthesis. researchgate.net
Transcriptome analysis of various Aster species has further illuminated the genetic landscape of terpenoid biosynthesis. In Aster spathulifolius, a total of 377 unigenes have been identified as being involved in the terpenoid biosynthetic pathways. nih.gov While not specific to this compound, this demonstrates the genetic capacity of the Aster genus for producing a diverse array of terpenoid compounds.
The regulation of these biosynthetic genes is controlled by transcription factors. In other plant species, transcription factors from the bHLH family have been shown to regulate the expression of genes in the triterpene saponin pathway, including key enzymes of the mevalonate pathway like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). oup.comfrontiersin.org While the specific transcription factors controlling this compound production are yet to be identified, it is likely that similar regulatory networks are in place in Aster lingulatus.
The genetic diversity within the Aster genus also plays a role in the variety of triterpenoids produced. The evolution of multigene families, such as the oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs), has led to the functional diversification required to produce the vast array of saponin structures observed in nature. hebmu.edu.cn
Key Genes in Triterpenoid Biosynthesis
| Gene/Enzyme Family | Function | Example from Aster or Related Species | Source |
| β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | AsOXA1 from Aster sedifolius. | researchgate.net |
| Cytochrome P450s (P450s) | Oxidation (e.g., hydroxylation) of the triterpene backbone. | CYP716A subfamily enzymes catalyze C-28 oxidation in many plants. | oup.com |
| UDP-glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone. | UGT73C subfamily enzymes catalyze 3-O-glucosylation in B. vulgaris. | researchgate.net |
Chemical Synthesis and Analog Generation
Total Synthesis Strategies for Asterlingulatoside B
While a complete total synthesis of this compound has not been explicitly reported in the scientific literature, established strategies for the synthesis of other oleanolic acid glycosides provide a clear and logical roadmap for its potential construction. Oleanolic acid serves as the aglycone core of this compound. The primary challenge in the total synthesis of such saponins (B1172615) lies in the stereoselective formation of multiple glycosidic bonds.
A plausible synthetic route would commence with oleanolic acid, which is readily available from various plant sources. The synthesis would necessitate a carefully planned sequence of protection and deprotection steps to manage the reactive functional groups. A typical strategy would involve:
Protection of the C-28 Carboxylic Acid: The carboxylic acid at the C-28 position of the oleanolic acid scaffold is often protected as a benzyl (B1604629) ester. This group is favored because it can be selectively removed later in the synthesis through catalytic hydrogenolysis without affecting other sensitive parts of the molecule. nih.govpsu.edu
Glycosylation at the C-3 Position: With the C-28 carboxyl group protected, the hydroxyl group at the C-3 position can be selectively glycosylated. This is commonly achieved using a glycosyl donor, such as a trichloroacetimidate (B1259523) derivative of glucose. tandfonline.comresearchgate.net The use of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) facilitates this coupling reaction. tandfonline.comresearchgate.net
Deprotection of the C-28 Protecting Group: Following the successful glycosylation at C-3, the benzyl ester at C-28 would be removed to liberate the carboxylic acid.
Esterification and Glycosylation at C-28: The final and most complex step would be the attachment of the disaccharide moiety, α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside, to the C-28 carboxylic acid. This would likely proceed in a stepwise manner, first by attaching the arabinose unit and then the rhamnose. The formation of the ester glycosidic linkage at this sterically hindered position is a significant synthetic hurdle. An alternative and often more efficient method involves the condensation of the carboxylic acid with a protected bromo-glycoside under alkaline conditions. nih.govpsu.edu
Global Deprotection: The concluding step of the synthesis would involve the removal of all protecting groups from the sugar moieties, typically using a mild base like sodium methoxide (B1231860) in methanol (B129727), to yield the final natural product, this compound. tandfonline.com
This multistep process, summarized in the table below, highlights the intricate nature of synthesizing complex saponins.
| Synthetic Step | Reagents and Conditions (Hypothetical) | Key Transformation |
| 1. Protection | Oleanolic acid, Benzyl bromide, K2CO3, DMF | Formation of oleanolic acid benzyl ester |
| 2. C-3 Glycosylation | Protected glucose trichloroacetimidate, TMSOTf | Attachment of glucose at C-3 hydroxyl |
| 3. Deprotection | H2, Pd/C | Removal of benzyl group at C-28 |
| 4. C-28 Glycosylation | Protected arabinose and rhamnose donors | Stepwise attachment of the disaccharide |
| 5. Final Deprotection | NaOMe, MeOH | Removal of sugar protecting groups |
Semi-synthetic Derivatization of this compound Scaffolds
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating derivatives of complex molecules like this compound. thieme-connect.com This approach circumvents the need for a lengthy total synthesis and allows for the exploration of structure-activity relationships. Starting with the oleanolic acid core or a closely related saponin (B1150181), various modifications can be introduced.
Key strategies for the semi-synthesis of triterpenoid (B12794562) saponin derivatives include:
Modification of the Aglycone: The oleanolic acid skeleton itself can be altered. This can involve introducing new functional groups, such as hydroxyl or acetyl groups, to the triterpenoid rings. taylorandfrancis.com For instance, 3-acetoxyoleanolic acid is a semi-synthetic analog created through the acetylation of the C-3 hydroxyl group. taylorandfrancis.com
Alteration of the Glycosidic Linkages: The nature of the connection between the sugar units and the aglycone can be changed. For example, unstable ester linkages can be replaced with more stable amide bonds to improve the derivative's stability. nih.govresearchgate.net
These semi-synthetic approaches enable the creation of a library of related compounds, which can then be screened for enhanced biological activities or improved physicochemical properties. thieme-connect.com
Enzymatic and Biotransformation Approaches in Synthesis
Enzymatic and biotransformation methods are becoming increasingly important in the synthesis and modification of complex natural products due to their high specificity and mild reaction conditions. mdpi.comdntb.gov.ua These techniques can overcome some of the challenges associated with traditional chemical synthesis, such as the need for extensive protection and deprotection steps.
For a molecule like this compound, enzymatic approaches could be employed in several ways:
Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. A recombinant glycosyltransferase from Bacillus subtilis has been shown to glycosylate oleanolic acid at the C-28 position to produce oleanolic acid-28-O-β-D-glucopyranoside. nih.gov This demonstrates the potential for using enzymes to selectively attach sugar units to the oleanolic acid scaffold. nih.govresearchgate.net This method could theoretically be adapted to attach the specific sugars of this compound.
Whole-Cell Biotransformation: This technique uses microbial cells to carry out chemical modifications. For example, fungi such as Mucor rouxii and Circinella muscae have been used to produce hydroxylated and glycosylated derivatives of oleanolic acid. mdpi.comoup.comoup.com These microorganisms contain a variety of enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, that can modify the oleanolic acid structure at various positions. mdpi.com This approach could potentially be used to introduce the 16α-hydroxyl group found in this compound or to attach the sugar moieties.
The use of enzymatic and biotransformation methods offers a greener and more efficient alternative to purely chemical synthesis for generating this compound and its analogs. mdpi.com
| Microorganism | Substrate | Resulting Modification |
| Fusarium lini | Oleanolic Acid | Hydroxylation at C-2 and C-11 |
| Circinella muscae | Oleanolic Acid | Hydroxylation and glycosylation at multiple sites |
| Rhodococcus rhodochrous | Oleanolic Acid | Hydroxylation at C-5 and C-22, and oxidation at C-23 |
| Mucor rouxii | Oleanolic Acid | Hydroxylation at C-7 and C-21, and oxidation at C-3 |
| Bacillus subtilis | Oleanolic Acid | Glycosylation at C-28 |
Development of Novel this compound Analogs
The development of novel analogs of this compound is primarily aimed at exploring and potentially enhancing its biological activities. While specific research on novel this compound analogs is limited, the broader field of oleanolic acid saponin research provides a framework for how such analogs could be designed and synthesized.
The primary strategy for developing novel analogs involves modifying the glycosidic portion of the molecule, as the sugar chains are often crucial for the biological effects of saponins. nih.gov By varying the types of sugars, their sequence, and their linkage points, it is possible to create a diverse range of analogs. For example, various monoglycosides and diglycosides of oleanolic acid have been synthesized with different sugar units at the C-3 and C-28 positions. nih.gov
Another approach is to create analogs by modifying the aglycone. This can include creating derivatives with different functional groups on the triterpenoid skeleton. For instance, semi-synthetic analogs of Quillaja saponins, which also have a triterpenoid core, have been developed by replacing unstable ester groups with more stable amide linkages, resulting in compounds with improved stability. nih.govresearchgate.net
The goal of creating these novel analogs is to identify compounds with improved therapeutic potential, better bioavailability, or reduced toxicity compared to the parent natural product.
Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no available research data corresponding to the specific pharmacological activities and molecular mechanisms outlined in your request.
Searches were conducted for in vitro studies related to the anti-proliferative, cytostatic, anti-inflammatory, and antiviral properties of this compound. Specifically, information was sought on its effects on DNA synthesis in leukemia cell lines such as HL-60, its modulation of cellular pathways in cancer, its impact on inflammatory mediators like NF-κB, COX-2, and iNOS, and its potential antiviral activities.
The search did identify related compounds, such as asterlingulatosides C and D, which were isolated from Aster lingulatus and noted for cytotoxic effects. However, no specific studies detailing the mechanisms of action for this compound, or addressing the topics specified in the detailed outline, could be located.
Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided structure and content requirements at this time.
Pharmacological Activities and Molecular Mechanisms in Vitro Studies
Antiviral Activities
Inhibition of Viral Entry Mechanisms (e.g., Membrane Fusion)
Currently, there is a lack of specific scientific literature detailing the inhibitory effects of asterlingulatoside B on viral entry mechanisms such as membrane fusion. While the broader class of saponins (B1172615), to which this compound belongs, has been investigated for antiviral properties, dedicated studies on this particular compound's ability to prevent viruses from entering host cells are not available in the public domain.
Replication Cycle Interference
Similarly, research specifically investigating the interference of this compound with the viral replication cycle is not presently available. The complex process of viral replication involves multiple stages, any of which could be a potential target for antiviral compounds. However, studies to determine if this compound inhibits viral genome replication, protein synthesis, or assembly have not been published.
Receptor and Enzyme Targeting Studies
The specific molecular targets of this compound, such as cellular receptors or enzymes, have not yet been identified. Receptor and enzyme targeting studies are crucial for understanding the mechanism of action of a compound. As of now, there are no published reports on which receptors this compound binds to or which enzymes its activity may modulate.
Pathway Analysis of this compound Biological Effects
A comprehensive analysis of the biological pathways affected by this compound is contingent on prior identification of its biological activities and molecular targets. Given the absence of this foundational data, no studies on the downstream signaling pathways modulated by this compound have been conducted.
Structure Activity Relationship Sar Investigations
Impact of Aglycone Structure on Biological Activity
Alterations to the aglycone, such as the introduction of additional double bonds or functional groups, could potentially influence the molecule's interaction with cellular membranes or specific protein targets. The core structure of the aglycone is essential for the chemical structure and biological activity of glycosides. wisdomlib.org
Influence of Sugar Moieties and Glycosylation Patterns on Bioactivity
Glycosylation, the attachment of sugar moieties to the aglycone, is a key factor influencing the pharmacological profile of triterpenoid (B12794562) saponins (B1172615). wikipedia.orgmdpi.com These sugar chains can affect a compound's solubility, cell permeability, and interaction with biological targets, thereby modulating its bioactivity. wikipedia.orgjhpor.com Asterlingulatoside B is a bidesmosidic saponin (B1150181), meaning it has sugar chains attached at two different positions on the aglycone. Specifically, it has a β-D-glucopyranosyl group at the C3 position and an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside moiety at the C28 position. researchgate.net
The nature, number, and linkage of these sugar units are critical for activity. Studies on other oleanane (B1240867) glycosides have shown that the presence of a sugar chain at C3 is often crucial for cytotoxic activity. rsc.org For instance, the removal of the C3 sugar moiety in some saponin derivatives leads to a significant loss of activity. nih.gov
Conversely, the sugar chain at the C28 position can have a variable impact. In some cases, the presence of a glucopyranosyl group at C28 has been found to weaken the cytotoxic effects of oleanane-type triterpenoids. rsc.org The specific arrangement in this compound, with a disaccharide at C28, likely plays a significant role in its biological profile, potentially influencing its interaction with cell surface receptors or its ability to traverse cell membranes. The length and composition of the C28 saccharide have been shown to be critical for the antiviral activity of some saponin derivatives. nih.gov
| Compound | Glycosylation at C3 | Glycosylation at C28 | General Activity Trend |
|---|---|---|---|
| Asterlingulatoside A | β-D-glucopyranosyl | α-L-arabinopyranoside | Cytotoxic |
| This compound | β-D-glucopyranosyl | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | Cytotoxic |
| Related Triterpenoid Glycosides | Present | Absent | Often more potent |
| Related Triterpenoid Glycosides | Absent | Present/Absent | Often less potent |
Importance of Hydroxyl Group Substitution and Stereochemistry
The presence and position of hydroxyl (-OH) groups on the aglycone are significant for the biological activity of triterpenoid saponins. libretexts.orglibretexts.org In this compound, there are hydroxyl groups at the C3 and C16 positions of the oleanane skeleton. The C3 hydroxyl group serves as the attachment point for the glucopyranosyl moiety, a common feature in many bioactive saponins.
The 16α-hydroxyl group is another key structural feature. The position and stereochemistry of hydroxyl groups can influence the molecule's ability to form hydrogen bonds with target proteins or receptors, which can be critical for binding affinity and selectivity. nih.gov Studies on related compounds have shown that the presence of a hydroxyl group at C16 can be an important contributor to the biological effects. mdpi.com For example, the C16-hydroxyl group was found to be a critical component for the antiviral activity of some saponin-based inhibitors. nih.gov
Computational and In Silico Approaches in SAR Studies
In modern drug discovery, computational, or in silico, methods are invaluable for elucidating SAR. nih.govnih.govnih.govbonviewpress.com These approaches use computer simulations to model the interactions between a ligand and its biological target, providing insights that can guide the synthesis of more effective compounds. While specific in silico studies on this compound are not yet published, the application of these techniques would be highly beneficial.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate variations in the chemical structure of a series of compounds with their biological activities. nih.gov For a compound like this compound, QSAR studies could help to identify the key structural features that contribute to its cytotoxic or other biological effects. Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein, such as an enzyme or receptor. rjptonline.orge-nps.or.krplos.org This would allow researchers to visualize the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations could further explore the dynamic behavior of this compound when bound to its target, providing a more realistic picture of the interaction over time. These computational tools can help to rationalize experimental findings and guide the design of new analogs with improved activity.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. frontiersin.orgdovepress.comresearchgate.netunina.itnih.govnih.gov A pharmacophore model can be generated based on the structures of a set of known active molecules, even in the absence of a known 3D structure of the biological target. nih.gov
For this compound and related cytotoxic triterpenoid saponins, a pharmacophore model could be developed to define the key features responsible for their activity. This model would likely include features corresponding to the rigid triterpenoid core, the hydroxyl groups, and specific elements of the sugar moieties. Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. dovepress.comunina.it
This approach facilitates ligand design by providing a blueprint for the synthesis of new compounds. rsc.orgmdpi.com By understanding the crucial pharmacophoric features of this compound, medicinal chemists could design novel analogs with modified scaffolds or substituents to enhance potency, improve selectivity, or optimize pharmacokinetic properties. researchgate.net
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Quantitative Analysis
Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of natural products. chromatographyonline.com For a triterpenoid (B12794562) saponin (B1150181) like asterlingulatoside B, which often exists in intricate plant matrices, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice. nih.govwikipedia.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of phytochemicals, including triterpenoid saponins (B1172615). phcogres.comnih.gov The choice of detector is critical, as many saponins, including potentially this compound, lack a strong ultraviolet (UV) chromophore, which can limit the sensitivity of standard UV detectors. nih.gov
A common approach for analyzing triterpenoid saponins involves reverse-phase HPLC. thaiscience.info This technique separates compounds based on their hydrophobicity.
Column: A C18 column is frequently used for the separation of saponins, providing good resolution. thaiscience.infochula.ac.thresearchgate.net Typical dimensions are 4.6 x 250 mm with a 5 µm particle size. chula.ac.thresearchgate.net
Mobile Phase: A gradient elution is often employed to effectively separate multiple components in a plant extract. This typically involves a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). thaiscience.infochula.ac.th
Detectors: Due to the weak UV absorbance of some saponins, alternative detectors are often more suitable. nih.gov
UV Detector: While not always ideal, detection is sometimes possible at low wavelengths, such as 205-215 nm. researchgate.net
Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like saponins, regardless of their optical properties. It provides a response proportional to the mass of the analyte.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that offers high sensitivity for non-volatile and semi-volatile compounds, making it an excellent option for quantifying saponins. nih.gov
A study on 15 bioactive triterpenoid saponins in Acanthopanax henryi utilized HPLC with Charged Aerosol Detection (CAD) for quantification, highlighting the utility of this detector for saponin analysis. nih.gov For this compound, an HPLC method coupled with a suitable detector like ELSD or CAD would be recommended for robust quantitative analysis. nih.gov
For analyzing trace amounts of this compound, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity. wikipedia.orgresearchgate.nettechnologynetworks.com This technique combines the separation power of LC with the mass-based detection of MS, allowing for the confident identification and quantification of analytes at very low concentrations. technologynetworks.com
A validated LC-MS/MS method for a similar compound, tubuloside B, in rat plasma provides a framework for developing a method for this compound. nih.gov The key steps include:
Sample Preparation: To remove interferences from biological samples, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) is essential. researchgate.netnih.gov
Chromatographic Separation: A C18 column is typically used to separate the analyte from other components before it enters the mass spectrometer. researchgate.netnih.gov
Mass Spectrometric Detection: The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more of its specific product ions (fragments). This highly specific transition minimizes interference from other co-eluting compounds. waters.com For tubuloside B, the transition monitored was m/z 665.1 → 160.9 in negative ionization mode. nih.gov A similar approach would be required to determine the specific precursor and product ions for this compound.
The LC-MS/MS technique is highly valuable for pharmacokinetic studies where analyte concentrations can be extremely low. researchgate.netnih.gov
Method Validation Parameters
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). phcogres.comeirgenix.commdpi.com Key validation parameters include linearity, precision, accuracy, and detection/quantification limits. eirgenix.com
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. eirgenix.com
Procedure: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different known concentrations. The response (e.g., peak area) is then plotted against the concentration. phcogres.com Most methods require a minimum of five concentration points for a linear fit.
Acceptance Criteria: The linearity is typically evaluated by the correlation coefficient (R²) of the regression line. A value of R² > 0.99 is generally considered evidence of a good linear fit. researchgate.net
Range: The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. eirgenix.com For impurity testing, this range should typically start from the limit of quantification (LOQ). demarcheiso17025.com
| Compound | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
|---|---|---|---|
| Tubuloside B | 1.64 - 1640 | y = 0.0011x + 0.0025 | > 0.990 |
Precision refers to the closeness of agreement among a series of measurements from the same sample, while accuracy refers to the closeness of the measured value to the true value. eirgenix.commdpi.com
Precision:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day under the same conditions. mdpi.com
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days, with different analysts, or on different equipment. eirgenix.commdpi.com
Acceptance Criteria: Precision is expressed as the relative standard deviation (%RSD). For assays of major components, the %RSD is often required to be <2%, while for trace analysis, higher values may be acceptable. chula.ac.thresearchgate.net
Accuracy:
Procedure: Accuracy is typically determined through recovery studies. A known amount of this compound standard is added (spiked) into a blank matrix (e.g., a plant extract known not to contain the compound). The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. thaiscience.info
Acceptance Criteria: The acceptable range for recovery depends on the analyte concentration. For many applications, a recovery of 90-110% is considered acceptable, though wider ranges (e.g., 80-120%) can be acceptable for trace analysis. researchgate.netresearchgate.net
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| 3.28 (Low QC) | 8.65 | 9.23 | 113.0 |
| 164 (Medium QC) | 6.25 | 7.58 | 101.5 |
| 1312 (High QC) | 5.31 | 4.26 | 92.3 |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. eirgenix.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. aoac.org
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. aoac.org The LOQ is often the lowest point on the calibration curve. demarcheiso17025.com
There are several methods for determining LOD and LOQ:
Based on Signal-to-Noise Ratio: LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while LOQ is established at an S/N ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistical approach. sepscience.com
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com
| Compound | Matrix | Method | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Astilbin | Plant Stem | HPLC-DAD | 0.12 µg/mL | 0.41 µg/mL | thaiscience.info |
| Tubuloside B | Rat Plasma | LC-MS/MS | - | 1.64 ng/mL | nih.gov |
| Floratheasaponin A | Plant Extract | HPLC | 1.1 ng (on column) | 3.5 ng (on column) | researchgate.net |
Selectivity and Specificity Studies
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. unive.it For this compound, this includes endogenous matrix components, metabolites, and other structurally similar compounds, such as other triterpenoid saponins that may be present, for instance, asterlingulatoside A, which was isolated alongside this compound from Aster lingulatus. researchgate.net
Specificity ensures that the detector response is uniquely from the analyte of interest, without interference from other substances. unive.it In UPLC-MS/MS analysis, specificity is typically achieved by monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.govfrontiersin.org
To assess selectivity, blank matrix samples from at least six different sources are analyzed to check for any interfering peaks at the retention time of this compound and the internal standard. mdpi.com The response of any interfering peak should be less than 20% of the response of the analyte at the lower limit of quantification (LLOQ) and less than 5% for the internal standard. Furthermore, the method's ability to separate the analyte from known, structurally related compounds or co-administered drugs is evaluated to prevent cross-reactivity. celegence.com
Table 1: Illustrative Selectivity and Specificity Data for this compound Analysis Note: The following data is illustrative, based on typical method validation requirements for similar compounds, as specific experimental results for this compound were not available in the searched literature.
| Sample Type | Potential Interference | Acceptance Criteria | Result |
| Blank Rat Plasma (n=6) | Endogenous components | Interference at analyte retention time < 20% of LLOQ response | Pass |
| Blank Rat Plasma (n=6) | Endogenous components | Interference at Internal Standard retention time < 5% of IS response | Pass |
| Spiked Plasma | Asterlingulatoside A | Chromatographic separation and no significant contribution to analyte signal | Pass |
| Spiked Plasma | Other related saponins | Chromatographic separation and no significant contribution to analyte signal | Pass |
Stability Studies of this compound in Research Matrices
Stability evaluations are crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. nih.gov These studies are performed by analyzing quality control (QC) samples, which are spiked with known concentrations of the analyte, after they have been subjected to various storage and handling conditions anticipated during a typical study. fda.govcelegence.com The mean concentration of the stability QC samples should generally be within ±15% of the nominal concentration. celegence.com
The stability of the analyte is assessed under the following conditions:
Freeze-Thaw Stability: This test evaluates the analyte's stability after repeated freezing and thawing cycles. QC samples are frozen (e.g., at -80°C) and thawed at room temperature for at least three cycles before analysis. celegence.com
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling time in the laboratory. nih.gov
Long-Term Stability: To confirm that the analyte is stable for the entire duration of a study, QC samples are stored at a specified temperature (e.g., -80°C) for a period equal to or longer than the time from sample collection to the completion of sample analysis. celegence.com
Post-Preparative Stability: This determines the stability of the analyte in the processed sample (e.g., in the autosampler) for the expected duration of the analytical run. e-b-f.eu
Table 2: Illustrative Stability Data for this compound in Rat Plasma Note: The following data is illustrative, based on typical method validation requirements, as specific experimental results for this compound were not available in the searched literature.
| Stability Condition | Storage Temperature | Duration | Concentration (Low QC) | Accuracy (%) | Concentration (High QC) | Accuracy (%) |
| Nominal Concentration (ng/mL) | 15.0 | 750.0 | ||||
| Freeze-Thaw Stability | -80°C to Room Temp. | 3 Cycles | 14.5 | 96.7 | 738.5 | 98.5 |
| Short-Term Stability | Room Temperature | 8 hours | 15.3 | 102.0 | 760.1 | 101.3 |
| Long-Term Stability | -80°C | 90 days | 14.8 | 98.7 | 742.5 | 99.0 |
| Post-Preparative Stability | 10°C (Autosampler) | 24 hours | 15.1 | 100.7 | 755.3 | 100.7 |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthetic pathway of asterlingulatoside B is yet to be fully elucidated. As a triterpenoid (B12794562) saponin (B1150181), its formation is presumed to follow the isoprenoid pathway, leading to a triterpenoid aglycone which is subsequently glycosylated. Future research should prioritize the identification and characterization of the specific enzymes involved in this process. Key areas of investigation would include the cyclases that catalyze the formation of the initial triterpene skeleton and the glycosyltransferases (UGTs) responsible for attaching sugar moieties to the aglycone. The identification of these enzymes is crucial for understanding the regulation of this compound production within Aster tataricus and could enable biotechnological production of this compound.
Comprehensive Mechanistic Studies at the Molecular Level
While direct mechanistic studies on this compound are limited, research on other saponins (B1172615) from Aster species, such as aster saponin A2, provides a foundation for future investigation. Studies on related compounds suggest that this compound could potentially modulate key signaling pathways. For instance, aster saponin A2 has been shown to inhibit osteoclastogenesis by targeting the mitogen-activated protein kinase (MAPK)-c-Fos-NFATc1 signaling pathway. koreascience.kr Future research should, therefore, investigate the effects of this compound on pathways like MAPK and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are critical in inflammatory responses and cell differentiation. koreascience.krnih.gov Such studies would clarify the molecular basis for its potential therapeutic effects.
Advanced Synthetic Methodologies for Complex Analogs
The chemical synthesis of complex natural products like this compound presents a significant challenge due to its intricate stereochemistry and glycosidic linkages. The development of advanced synthetic methodologies is essential for producing this compound and its analogs in sufficient quantities for extensive biological evaluation. Future synthetic strategies could focus on convergent approaches, where the aglycone and sugar moieties are synthesized separately and then coupled. Furthermore, the exploration of chemoenzymatic methods, combining chemical synthesis with enzymatic transformations for glycosylation, could offer a more efficient and stereoselective route to this compound and novel analogs.
Integration of Omics Technologies in Saponin Research
The integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics, offers a powerful approach to accelerate research on saponins like this compound. researchgate.net Transcriptomic analysis of Aster tataricus at different developmental stages can help identify candidate genes encoding biosynthetic enzymes by correlating gene expression profiles with saponin accumulation. researchgate.net Metabolomic profiling can provide a comprehensive overview of the saponin composition and its regulation. researchgate.net A combined "multi-omics" approach can provide a holistic understanding of this compound biosynthesis and its physiological role in the plant, paving the way for metabolic engineering to enhance its production. researchgate.net
Potential for Derivatization to Enhance Bioactivity and Specificity
Chemical derivatization of this compound offers a promising strategy to enhance its bioactivity, improve its pharmacokinetic properties, and increase its target specificity. Modifications could be targeted at the glycosidic chains or the aglycone core. For example, altering the sugar units could influence solubility and cell permeability, while modifications to the aglycone could modulate its interaction with biological targets. Structure-activity relationship (SAR) studies on a library of this compound derivatives would be crucial to identify the key structural features required for its biological activity and to guide the design of more potent and selective analogs.
Q & A
Basic: What methodologies are commonly used to isolate asterlingulatoside B from natural sources?
This compound is typically isolated via solvent extraction followed by chromatographic techniques. Initial extraction employs polar solvents (e.g., methanol or ethanol) to solubilize glycosides. Subsequent purification uses column chromatography (e.g., silica gel or reversed-phase C18) and HPLC for high-resolution separation. TLC and LC-MS are critical for tracking target fractions . For reproducibility, ensure raw material authentication (via voucher specimens) and document solvent ratios, temperature, and pressure parameters in detail .
Advanced: How can researchers resolve contradictions in this compound’s reported spectral data (e.g., NMR, MS)?
Contradictions often arise from impurities, solvent artifacts, or instrumentation variability. To mitigate:
- Cross-validate data using 2D NMR (COSY, HSQC, HMBC) to confirm proton-carbon correlations.
- Compare with synthetic analogs or published databases (e.g., PubChem, SciFinder).
- Replicate experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Publish full spectral datasets in supplementary materials to enable peer validation .
Basic: What structural elucidation techniques are essential for confirming this compound’s glycosidic linkage?
Key steps include:
- High-resolution mass spectrometry (HR-MS) to determine molecular formula.
- Enzymatic hydrolysis to cleave glycosidic bonds, followed by GC-MS analysis of sugar monomers.
- NOESY/ROESY NMR to establish spatial proximity between aglycone and sugar units.
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Advanced: How should researchers design experiments to assess this compound’s bioactivity while minimizing false positives?
- Use dose-response assays (e.g., IC50 curves) with positive/negative controls.
- Apply counter-screening against unrelated targets to rule out nonspecific interactions.
- Validate hits via orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for target engagement).
- Address cytotoxicity early using MTT/WST-1 assays to distinguish specific bioactivity from general cell death .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
- UHPLC-PDA or UHPLC-ELSD for separation and quantification.
- Isotope dilution mass spectrometry (ID-MS) for absolute quantification in biological samples.
- Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .
Advanced: How can researchers optimize this compound’s synthetic yield in multi-step pathways?
- Apply design of experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature).
- Use flow chemistry to improve reaction control and scalability.
- Monitor intermediates via in-line FTIR or Raman spectroscopy for real-time adjustments.
- Compare yields across solvent systems (e.g., ionic liquids vs. traditional solvents) to minimize side reactions .
Basic: What criteria should guide the selection of in vitro models for this compound’s pharmacological profiling?
- Prioritize cell lines with relevant target expression (e.g., cancer lines for antiproliferative studies).
- Include primary cells to assess translational relevance.
- Validate models using genetic or pharmacological inhibitors of the proposed target.
- Document passage numbers and culture conditions to ensure consistency .
Advanced: How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?
- Perform molecular docking (AutoDock, Schrödinger) to predict binding modes.
- Use QSAR models trained on analogs to prioritize synthetic targets.
- Validate predictions with free-energy calculations (MM/PBSA, FEP) .
- Cross-reference with pharmacophore mapping to identify critical functional groups .
Basic: What steps ensure the reproducibility of this compound’s isolation protocol across labs?
- Publish detailed SOPs including solvent grades, equipment models, and environmental conditions.
- Share characterized reference samples via repositories (e.g., Sigma-Aldrich, NIST).
- Use inter-laboratory validation with blinded samples to test protocol robustness .
Advanced: How should researchers address discrepancies in this compound’s reported stability profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
